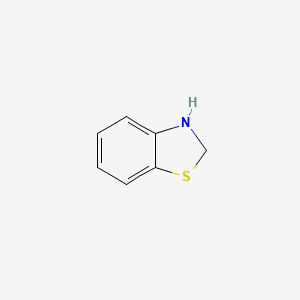

Benzothiazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c1-2-4-7-6(3-1)8-5-9-7/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHLSTOWRAOMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196142 | |

| Record name | Benzothiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4433-52-7 | |

| Record name | Benzothiazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7B4556D2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Benzothiazolines: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis of benzothiazolines from 2-aminothiophenol (B119425) and aldehydes, detailing reaction mechanisms, diverse catalytic methodologies, and comprehensive experimental protocols.

The condensation of 2-aminothiophenol with aldehydes is a fundamental and widely utilized method for the synthesis of the benzothiazole (B30560) scaffold, a privileged heterocyclic motif in medicinal chemistry and materials science. This reaction proceeds through a benzothiazoline intermediate, which can be isolated or subsequently oxidized to the corresponding benzothiazole. This technical guide provides a detailed overview of this important transformation, focusing on the core reaction, catalytic variations, and practical experimental procedures.

Core Reaction Mechanism

The synthesis of benzothiazolines from 2-aminothiophenol and aldehydes is a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization involving the thiol group, leading to the formation of the this compound ring system. The reaction can be performed under various conditions, and the intermediate this compound can often be oxidized in situ to the more stable benzothiazole.[1]

Figure 1: Reaction mechanism for this compound synthesis.

Catalytic Approaches and Quantitative Data

A variety of catalysts have been developed to promote the synthesis of benzothiazolines and their subsequent oxidation to benzothiazoles, often with the goal of improving yields, reducing reaction times, and employing more environmentally benign conditions. These include metal-based catalysts, acid catalysts, and biocatalysts. The choice of catalyst and reaction conditions can significantly impact the outcome of the synthesis.

| Catalyst/Conditions | Aldehyde Substrate | Solvent | Time | Yield (%) | Reference |

| H₂O₂/HCl | Aromatic aldehydes | Ethanol | 45-60 min | 85-94% | [2][3] |

| FeCl₃/Montmorillonite K-10 (Ultrasound) | Aromatic aldehydes | Not specified | 0.7-5 h | 33-95% | [2] |

| ZnO Nanoparticles | Various aldehydes | Solvent-free | 2-8 min | Excellent | [2] |

| Cu(II)-containing nano-silica triazine dendrimer | Aryl aldehydes | Not specified | 15-90 min | 87-98% | [2] |

| TiO₂ NPs/H₂O₂ (Daylight) | Aromatic aldehydes | Not specified | 5-27 min | 90-97% | [2] |

| Cu(II)-diAmSar/SBA-15 | Aromatic aldehydes | Water | Not specified | 85-92% | [2] |

| Ag₂O (Microwave) | Aromatic aldehydes | Not specified | 4-8 min | 92-98% | [2] |

| SnP₂O₇ | Aromatic aldehydes | Not specified | 8-35 min | 87-95% | [3][4] |

| L-proline (Microwave) | Aromatic aldehydes | Solvent-free | Not specified | Moderate to good | [5] |

| Visible light/Air | Aromatic, heteroaromatic, aliphatic aldehydes | Not specified | 6 h | Not specified | [3] |

| Trypsin/Visible light | Aromatic, aliphatic aldehydes | Not specified | ~10 min | 64-99% | [6] |

| Sulfated tungstate (B81510) (Ultrasound) | Aromatic, aliphatic, heteroaromatic aldehydes | Solvent-free | Not specified | 90-98% | [6] |

| CoFe₂O₄@SiO₂@PAF-IL | Aromatic aldehydes | Solvent-free | 10 min | 83-91% | [6] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature, providing a practical guide for laboratory synthesis.

General Experimental Workflow

The general workflow for the synthesis of benzothiazolines involves the reaction of 2-aminothiophenol with an aldehyde, followed by workup and purification of the product.

Figure 2: General experimental workflow.

Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl[7]

This protocol describes a straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes.

Materials:

-

2-Aminothiophenol (1 mmol)

-

Aromatic aldehyde (1 mmol)

-

Ethanol

-

Hydrogen peroxide (H₂O₂) (6 mmol)

-

Hydrochloric acid (HCl) (3 mmol)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol.

-

To this solution, add H₂O₂ (6 mmol) and HCl (3 mmol) at room temperature.

-

Stir the reaction mixture at room temperature for the time specified in the data table (typically 45-60 minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and filter.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 2-arylbenzothiazole.

Protocol 2: Catalyst-Free Synthesis in DMSO[8]

This method offers a simple, catalyst-free approach to synthesizing 2-arylbenzothiazoles.

Materials:

-

2-Aminothiophenol

-

Aryl aldehyde

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Saturated aqueous NaCl solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-aminothiophenol and the aryl aldehyde in DMSO.

-

Heat the reaction mixture as required and monitor by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Conclusion

The synthesis of benzothiazolines from 2-aminothiophenol and aldehydes is a versatile and powerful reaction in organic synthesis. The development of various catalytic systems has enabled this transformation to be carried out under increasingly mild and efficient conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, quantitative data on various synthetic methodologies, and detailed experimental protocols to facilitate the practical application of this important chemical reaction. The continued exploration of novel catalysts and reaction conditions will undoubtedly lead to even more efficient and sustainable methods for accessing this important class of heterocyclic compounds.

References

- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 5. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]

- 6. mdpi.com [mdpi.com]

The Formation of Benzothiazolines Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism, kinetics, and experimental protocols for the formation of benzothiazolines under acidic conditions. Benzothiazolines are pivotal intermediates in the synthesis of a wide array of biologically active benzothiazole (B30560) derivatives, which are of significant interest in medicinal chemistry and materials science. This document outlines the acid-catalyzed reaction pathway, presents quantitative data from various synthetic approaches, and provides detailed experimental and visualization tools to aid in research and development.

Core Mechanism of Acid-Catalyzed Benzothiazoline Formation

The formation of a this compound ring system from 2-aminothiophenol (B119425) and a carbonyl compound (aldehyde or ketone) under acidic conditions is a two-step process. This reaction involves an initial condensation to form a Schiff base (or imine) intermediate, followed by an intramolecular cyclization. The acid catalyst plays a crucial role in activating the carbonyl substrate and facilitating the key reaction steps.

The generally accepted mechanism proceeds as follows:

-

Activation of the Carbonyl Group: The acid catalyst (a Brønsted or Lewis acid) protonates the carbonyl oxygen of the aldehyde or ketone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack and Hemiaminal Formation: The primary amino group of 2-aminothiophenol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiaminal (or carbinolamine) intermediate.

-

Dehydration to Form a Schiff Base Intermediate: The hemiaminal intermediate is unstable and readily undergoes dehydration. The acid catalyst facilitates the elimination of a water molecule, leading to the formation of a protonated Schiff base (iminium ion). Subsequent deprotonation yields the neutral Schiff base intermediate.

-

Intramolecular Cyclization: The thiol group (-SH) of the 2-aminothiophenol moiety then acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the imine bond, leading to the formation of the five-membered thiazoline (B8809763) ring. This cyclization step is often the rate-determining step.

-

Deprotonation to Yield this compound: A final deprotonation step yields the stable 2-substituted or 2,2-disubstituted this compound product.

It is important to note that benzothiazolines derived from aromatic aldehydes are often unstable and readily oxidize to the corresponding benzothiazole, sometimes even with atmospheric oxygen.[1] Conversely, benzothiazolines synthesized from aliphatic aldehydes or ketones are generally more stable and can be isolated as the final product.[2][3]

Quantitative Data on this compound Synthesis

The synthesis of benzothiazolines is often the intermediary step in the formation of benzothiazoles. However, specific conditions allow for the isolation of the this compound product. The choice of carbonyl compound is critical; aliphatic aldehydes and ketones typically yield stable, isolable benzothiazolines, whereas aromatic aldehydes tend to lead to the oxidized benzothiazole product.[2][3] The following tables summarize quantitative data for reactions where this compound is the intended or isolable product.

Table 1: Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles (Benzothiazolines)

| Aldehyde Substrate | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

| Butyraldehyde | 4Å Molecular Sieves | Dichloromethane (B109758) | 1.5 - 2 h | Not specified, used in next step | [2] |

| Heptaldehyde | 4Å Molecular Sieves | Dichloromethane | 1.5 - 2 h | Not specified, used in next step | [2] |

| Octylaldehyde | 4Å Molecular Sieves | Dichloromethane | 1.5 - 2 h | Not specified, used in next step | [2] |

| Isovaleraldehyde | 4Å Molecular Sieves | Dichloromethane | 1.5 - 2 h | Not specified, used in next step | [2] |

Note: In the cited study, the this compound intermediates were generated and then immediately oxidized in a subsequent step to form 2-alkylbenzothiazoles. The initial condensation is reported to be efficient.

Table 2: Synthesis of 2,2-Disubstituted Benzothiazolines from Ketones

| Ketone Substrate | Catalyst/Conditions | Time | Yield (%) | Reference |

| Acetone | Reflux (used as solvent) | 24 h | 39 | [4] |

| Methyl ethyl ketone | Reflux (used as solvent) | 24 h | 48 | [4] |

| Diethyl ketone | Reflux (used as solvent) | 24 h | 50 | [4] |

| Cyclohexanone | Reflux (used as solvent) | 2 h | 95 | [4] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-alkyl-benzothiazolines, which are generally stable and can be isolated. This protocol is adapted from established procedures.[2]

General Procedure for the Preparation of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles

Materials:

-

2-Aminothiophenol

-

Aliphatic aldehyde (e.g., butyraldehyde, heptaldehyde)

-

Dichloromethane (DCM), anhydrous

-

4Å Molecular Sieves

-

Silica (B1680970) Gel for column chromatography

-

Ethyl acetate (B1210297) and Hexane (B92381) (for chromatography)

Procedure:

-

To a stirred solution of the aliphatic aldehyde (7.5 mmol) in anhydrous dichloromethane (7.5 mL) in a round-bottom flask, add 4Å molecular sieves (5.0 g).

-

Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 1.5 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove the molecular sieves.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by column chromatography on silica gel using a mixture of 10% ethyl acetate in hexane as the eluent to obtain the pure 2-alkyl-2,3-dihydrobenzo[d]thiazole.

Characterization: The structure and purity of the isolated this compound can be confirmed using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[5][6]

Conclusion

The acid-catalyzed formation of benzothiazolines from 2-aminothiophenol and carbonyl compounds is a fundamental reaction in heterocyclic chemistry. The mechanism, involving carbonyl activation, condensation to a Schiff base, and subsequent intramolecular cyclization, is well-supported. While benzothiazolines are often transient intermediates in the synthesis of benzothiazoles, conditions can be tailored for their successful isolation, particularly when using aliphatic aldehydes and ketones as starting materials. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel benzothiazole-based compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. arabjchem.org [arabjchem.org]

- 6. benchchem.com [benchchem.com]

Photochemical properties and UV-Vis absorption of benzothiazoline

An In-depth Technical Guide to the Photochemical Properties and UV-Vis Absorption of Benzothiazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photochemical properties and ultraviolet-visible (UV-Vis) absorption characteristics of this compound and its derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize this heterocyclic compound in their work. The document details the fundamental principles of its interaction with light, summarizes key quantitative data, and provides standardized experimental protocols.

UV-Vis Absorption Properties of this compound

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a sample.[1] When a molecule, such as this compound, absorbs light, it promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.

The UV-Vis absorption spectrum of this compound and its derivatives is influenced by the molecular structure, including the presence of substituent groups and the solvent used for analysis.[2] The core benzothiazole (B30560) structure typically exhibits three absorption bands around 220, 250, and 285 nm.[3] However, derivatives can show significant shifts in their absorption maxima, often extending into the visible region. For instance, certain C(2)-substituted benzothiazolines have the ability to absorb visible light.[4][5] The absorption wavelength of some derivatives can reach up to 475 nm in chloroform.[6]

Table 1: UV-Vis Absorption Data for this compound Derivatives

| Compound/Derivative | Solvent | Absorption Maxima (λmax) (nm) | Reference |

| Benzothiazole | - | 220, 250, 285 | [3] |

| Thienyl-benzothiazole (1a) | Ethanol | 340 | [2] |

| Bis-benzothiazole (1j) | Ethanol | 386 | [2] |

| 2,2'-Bithienyl-benzothiazole derivative (2b) | Ethanol | 416 | [2] |

| Unspecified this compound Derivative | Chloroform | 475 | [6] |

| 6-((2-(benzothiazol-2 yl)phenyl)carbamoyl)picolinoyl chloride (BTPCP) | Chloroform | 324, 382 | [7] |

Photochemical Properties

Benzothiazolines possess significant photochemical reactivity, making them valuable reagents in organic synthesis.[6] They can be readily excited by visible light and, in their excited state, act as excellent single-electron and radical donors.[6] This photoexcitability is central to their application in various photochemical reactions.[6]

Upon photoexcitation, benzothiazolines can participate in several reaction pathways. A common mechanism involves a single-electron transfer (SET) from the photoexcited this compound to an electron acceptor.[4][5] For example, a C(2)-benzoyl-substituted this compound, upon irradiation with blue LED light, reaches an excited state (1a*) that is a strong photoreductant (-1.68 V vs. SCE).[4][5] This excited state can then undergo a single electron transfer to an electron mediator, generating a this compound radical cation which subsequently fragments to produce a key acyl radical species.[4][5]

Benzothiazolines are recognized as versatile carbanion and radical transfer reagents, crucial for constructing various carbon-carbon bonds.[6] Their utility in visible light-driven radical reactions is a key area of modern photochemical research.[6]

Table 2: Photophysical Data for this compound Derivatives

| Compound/Derivative | Solvent | Excitation (nm) | Emission Maxima (λem) (nm) | Lifetime (ns) | Other Data | Reference |

| Unspecified this compound Derivative | Chloroform | 420 | 468 | 1.13 | E_ox = +0.70 V vs. SCE | [6] |

| C(2)-benzoyl-substituted this compound (1a*) | - | - | - | - | E_red = -1.68 V vs. SCE (excited state) | [4][5] |

| 6-((2-(benzothiazol-2 yl)phenyl)carbamoyl)picolinoyl chloride (BTPCP) | Chloroform | 401 | 556 | - | Stokes' shift = 155 nm | [7] |

| 6-((2-(benzothiazol-2 yl)phenyl)carbamoyl)picolinoyl chloride (BTPCP) | Water | 350 | 564 | - | Stokes' shift = 158 nm | [7] |

Experimental Protocols

UV-Vis Absorption Spectroscopy

This protocol outlines the standard procedure for measuring the UV-Vis absorption spectrum of a this compound derivative in solution.

Materials:

-

UV-Vis Spectrophotometer (single or double beam)

-

Quartz cuvettes (typically 1 cm path length)

-

Volumetric flasks and pipettes

-

Spectrophotometric grade solvent (e.g., chloroform, ethanol)

-

This compound sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent.[8] The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 absorbance units).[9]

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Blank Measurement (Baseline Correction):

-

Sample Measurement:

-

Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.

-

Place the sample cuvette back into the holder.

-

Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the baseline.[1]

-

-

Data Analysis:

-

The resulting spectrum is a plot of absorbance versus wavelength.

-

Identify the wavelength(s) of maximum absorbance (λmax).[1]

-

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed.[11] The comparative method, detailed here, determines the Φf of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[12]

Materials:

-

Fluorescence Spectrometer (Fluorometer)

-

UV-Vis Spectrophotometer

-

Matched quartz cuvettes

-

Volumetric flasks and pipettes

-

Spectrophotometric grade solvent

-

This compound sample ("unknown")

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 101, Quinine Sulfate)

Procedure:

-

Prepare a Series of Dilute Solutions:

-

Prepare a series of solutions of both the this compound sample and the fluorescence standard in the same solvent.

-

The concentrations should be chosen such that the absorbance at the excitation wavelength is low (preferably between 0.02 and 0.1) to avoid inner filter effects.[13]

-

-

Measure UV-Vis Absorbance:

-

For each solution, measure the absorbance at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

-

Measure Fluorescence Emission Spectra:

-

Set the excitation wavelength on the fluorometer. This wavelength should be one at which both the sample and the standard absorb light.

-

For each solution, record the fluorescence emission spectrum over the appropriate wavelength range. Ensure experimental conditions (e.g., excitation/emission slit widths) are identical for both the sample and standard measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.

-

Determine the slope (gradient) of each line.

-

-

Calculate Quantum Yield:

-

The quantum yield of the sample (Φ_x) is calculated using the following equation:

Φ_x = Φ_s * (Grad_x / Grad_s) * (η_x² / η_s²)

Where:

-

Φ_s is the quantum yield of the standard.

-

Grad_x is the gradient of the plot for the sample.

-

Grad_s is the gradient of the plot for the standard.

-

η_x is the refractive index of the sample solution.

-

η_s is the refractive index of the standard solution. (If the same solvent is used for both, this term cancels out).

-

-

Mandatory Visualizations

Caption: Photoinduced Single-Electron Transfer (SET) involving a this compound donor.

Caption: Workflow for UV-Vis absorption spectrum measurement.

References

- 1. mt.com [mt.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzothiazole [webbook.nist.gov]

- 4. Direct Photoexcitation of Benzothiazolines: Acyl Radical Generation and Application to Access Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Benzothiazolines Acting as Carbanion and Radical Transfer Reagents in Carbon–Carbon Bond Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. ossila.com [ossila.com]

- 9. edinst.com [edinst.com]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of Benzothiazoline as a Precursor for Bioactive Benzothiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole (B30560) scaffold is a privileged heterocyclic system that forms the core of a multitude of pharmacologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties. While numerous synthetic routes to benzothiazoles have been developed, a key and often implicit intermediate in many of these transformations is the benzothiazoline core. This technical guide elucidates the critical role of benzothiazolines as direct precursors to bioactive benzothiazoles, providing a comprehensive overview of their synthesis, conversion, and the biological significance of the resulting aromatic compounds. This document is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental methodologies, collated quantitative data, and visual representations of key biological pathways.

From this compound to Benzothiazole: A Synthetic Overview

The most prevalent method for the synthesis of the benzothiazole nucleus involves the condensation of a 2-aminothiophenol (B119425) with a carbonyl compound (an aldehyde or a ketone). This reaction proceeds through the formation of a this compound intermediate, which is subsequently aromatized to the final benzothiazole product. The this compound can be a transient species or an isolatable intermediate, depending on the reaction conditions and the nature of the substituents.

The general synthetic scheme can be depicted as a two-step process:

-

Formation of the this compound Core: Nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon, followed by intramolecular cyclization via the thiol group, yields the 2,3-dihydro-1,3-benzothiazole, or this compound.

-

Aromatization to the Benzothiazole: The this compound intermediate undergoes oxidation or dehydrogenation to form the stable aromatic benzothiazole ring system.

Figure 1: General synthesis of benzothiazoles via a this compound intermediate.

Experimental Protocols: Synthesis and Aromatization

Protocol 1: Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles (Benzothiazolines)

This protocol details the synthesis of 2-alkyl-substituted benzothiazolines from aliphatic aldehydes and 2-aminothiophenol.

Materials:

-

Aliphatic aldehyde

-

2-Aminothiophenol

-

4Å Molecular Sieves

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Magnetic stirrer

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

To a stirred solution of the aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 mL) in a round-bottom flask, add 4Å molecular sieves (5.0 g).

-

Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 1.5–2 hours.

-

Upon completion of the reaction (monitored by TLC), filter the mixture to remove the molecular sieves.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using 10% ethyl acetate in hexane as the eluent to obtain the pure 2-alkyl-2,3-dihydrobenzo[d]thiazole.

Protocol 2: Oxidation of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles to 2-Alkylbenzothiazoles

This protocol describes the aromatization of the synthesized benzothiazolines to their corresponding benzothiazoles using pyridinium (B92312) chlorochromate (PCC) on silica gel.

Materials:

-

2-Alkyl-2,3-dihydrobenzo[d]thiazole (from Protocol 1)

-

Pyridinium chlorochromate (PCC) on silica gel

-

Dichloromethane (DCM)

-

Celite

-

Magnetic stirrer

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

Prepare PCC on silica gel by adding silica gel (70–230 mesh, 109 g) to a solution of PCC (23.5 g, 109 mmol) in acetone (B3395972) (109 mL). Stir the mixture at room temperature for 3 hours, remove the solvent under reduced pressure, and dry the resulting solid at 100 °C for 2 hours.

-

To a stirred suspension of PCC on silica gel (2.6 g, 2.2 mmol) in dichloromethane (10 mL) in a round-bottom flask, add the 2-alkyl-2,3-dihydrobenzothiazole (2.0 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

After completion of the reaction, filter the resulting mixture through a thin Celite pad.

-

The filtrate contains the 2-alkylbenzothiazole, which can be further purified if necessary.

Table 1: Synthesis of 2-Alkylbenzothiazoles via this compound Intermediate

| Aldehyde | This compound Yield (%) | Benzothiazole Yield (%) |

| Butyraldehyde | 85 | 92 |

| Isobutyraldehyde | 88 | 90 |

| Valeraldehyde | 86 | 93 |

Bioactive Benzothiazoles Derived from this compound Precursors

The aromatization of benzothiazolines leads to a diverse array of bioactive benzothiazoles with significant therapeutic potential. The following sections detail the anticancer, antimicrobial, and neuroprotective activities of these compounds, supported by quantitative data and experimental protocols for their biological evaluation.

Anticancer Activity

Numerous benzothiazole derivatives have demonstrated potent antiproliferative and cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that regulate cell growth, proliferation, and apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives, represented by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values.

Table 2: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| PB11 | U87 (Glioblastoma) | < 0.05 | [1] |

| HeLa (Cervix Cancer) | < 0.05 | [1] | |

| Compound A | HepG2 (Hepatocellular Carcinoma) | 56.98 (24h), 38.54 (48h) | [2] |

| Compound B | HepG2 (Hepatocellular Carcinoma) | 59.17 (24h), 29.63 (48h) | [2] |

| Dichlorophenyl containing chlorobenzothiazole 51 | HOP-92 (Non-small cell lung cancer) | 0.0718 | [3] |

| Compound T2 | A-549 (Human small cell lung carcinoma) | - | [2] |

| B16F10 (Mouse melanoma) | - | [2] | |

| Hep-2 (Human larynx epithelial carcinoma) | - | [2] | |

| Compound 4d | C6 (Rat brain glioma) | 0.03 | |

| Compound 4e | A549 (Human lung adenocarcinoma) | 0.03 | |

| Compound 4h | C6 (Rat brain glioma) | 0.03 | |

| Compound 15 | - | 10 | |

| Compound 40 | MCF-7 (Breast cancer) | 34.5 | |

| HeLa (Cervical cancer) | 44.15 | ||

| MG63 (Human osteosarcoma) | 36.1 | ||

| L1 | Liver Cancer Cells | Selective Inhibition | [4] |

| L1Pt | Liver Cancer Cells | Selective Inhibition | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

Benzothiazole derivative solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antimicrobial Activity

Benzothiazole derivatives have been shown to possess significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against selected microbial strains.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Benzothiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 41c | E. coli | 3.1 | [5] |

| P. aeruginosa | 6.2 | [5] | |

| B. cereus | 12.5 | [5] | |

| S. aureus | 12.5 | [5] | |

| Compound 66c | P. aeruginosa | 3.1-6.2 | [5] |

| S. aureus | 3.1-6.2 | [5] | |

| E. coli | 3.1-6.2 | [5] | |

| Compound 133 | S. aureus | 78.125 | [5] |

| E. coli | 78.125 | [5] | |

| Compound 104 | Gram-positive strains | 0.0156–0.25 | [5] |

| Gram-negative strains | 1–4 | [5] | |

| Compounds 8a, 8b, 8c, 8d | P. aeruginosa | 90-180 | [5] |

| E. coli | 90-180 | [5] | |

| Compound 16c | S. aureus | 0.025 mM | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Benzothiazole derivative solutions

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the benzothiazole derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7]

Neuroprotective Activity

Certain benzothiazole derivatives have demonstrated promising neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.

Quantitative Data: Neuroprotective Activity

The following table shows the neuroprotective activity of selected benzothiazole derivatives.

Table 4: Neuroprotective Activity of Selected Benzothiazole Derivatives

| Compound | Assay | EC50 / IC50 | Reference |

| Compound 5i | MES test (anticonvulsant) | ED50: 50.8 mg/kg | |

| Compound 5j | scPTZ test (anticonvulsant) | ED50: 52.8 mg/kg | |

| Compound 4f | AChE inhibition | IC50: 23.4 nM | [8] |

| MAO-B inhibition | IC50: 40.3 nM | [8] |

Experimental Protocol: Neuroprotection Assay against Glutamate-Induced Cytotoxicity

This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced excitotoxicity.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Culture medium

-

96-well plates

-

Benzothiazole derivative solutions

-

Glutamate (B1630785) solution

-

MTT or LDH assay kit

Procedure:

-

Cell Seeding: Seed neuronal cells in 96-well plates and allow them to differentiate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the benzothiazole derivatives for 1 hour.

-

Glutamate Challenge: Induce cytotoxicity by adding a toxic concentration of glutamate (e.g., 50 mM) for 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay (as described in the anticancer section) or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-treated control and determine the EC50 value.[9]

Signaling Pathways Modulated by Bioactive Benzothiazoles

The biological activities of benzothiazole derivatives are often attributed to their ability to modulate key intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Several benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[10]

Figure 2: Inhibition of the PI3K/Akt signaling pathway by bioactive benzothiazoles.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and immunity, and its dysregulation is linked to cancer and inflammatory diseases. Certain benzothiazole derivatives have demonstrated anti-inflammatory and anticancer effects by inhibiting NF-κB activation.[2][11]

References

- 1. benchchem.com [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 2-Arylbenzothiazoles and Imidazoles Using Scandium Triflate as a Catalyst for Both a Ring Closing and an Oxidation Steps. | Semantic Scholar [semanticscholar.org]

- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. usiena-air.unisi.it [usiena-air.unisi.it]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes [organic-chemistry.org]

Benzothiazoline: A Versatile Reagent for Carbanion and Radical Transfer in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole (B30560) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] The synthesis and functionalization of these and other complex molecules heavily rely on the development of novel and efficient reagents for carbon-carbon bond formation. Among these, benzothiazolines have emerged as exceptionally versatile reagents, capable of acting as both carbanion and radical transfer agents.[3] This guide provides a comprehensive overview of the chemistry of benzothiazolines, detailing their activation mechanisms, key applications, and experimental protocols, with a focus on their relevance to drug discovery and development.

The Dual Reactivity of Benzothiazolines

Benzothiazolines are typically synthesized by the condensation of 2-aminothiophenol (B119425) with aldehydes or ketones. The C2-substituted benzothiazoline core is the key to its reactivity. The release of the C2-substituent is driven by the formation of the highly stable aromatic benzothiazole ring system. This transformation can proceed through either a carbanionic or a radical pathway, depending on the reaction conditions and the nature of the substituents.

This compound as a Carbanion Transfer Reagent

Under thermal conditions or in the presence of a suitable Brønsted or Lewis acid, benzothiazolines can act as a source of carbanions. This reactivity is particularly useful for the alkylation of electrophiles such as imines.

This compound as a Radical Transfer Reagent

With the advent of photoredox catalysis, the use of benzothiazolines as radical precursors has gained significant attention. Under visible light irradiation in the presence of a suitable photocatalyst, benzothiazolines can undergo single-electron transfer (SET) to generate a radical cation, which then fragments to release an alkyl or acyl radical.

Activation Mechanisms of this compound Reagents

The versatility of benzothiazolines stems from their ability to be activated through several distinct mechanisms. Understanding these pathways is crucial for designing and optimizing synthetic routes. The five primary activation mechanisms are illustrated below.

Caption: Five distinct activation mechanisms of this compound (RBH) as carbanion and radical transfer reagents.

Quantitative Data on this compound Reactions

The efficiency of this compound-mediated reactions is highly dependent on the substrates and reaction conditions. The following tables summarize representative quantitative data for key transformations.

Table 1: Hydroalkylation and Hydroacylation of Michael Acceptors

| Entry | This compound (RBH) | Michael Acceptor | Product | Yield (%) | Conditions |

| 1 | 2-Benzyl-2-phenylthis compound | Benzalmalononitrile | 3-Phenyl-2-(phenylmethyl)propanedinitrile | 95 | Ru(bpy)3Cl2, white LEDs, DCE, rt, 24h |

| 2 | 2-Benzoyl-2-phenylthis compound | Benzalmalononitrile | 3-Oxo-3-phenyl-2-(phenylmethyl)propanenitrile | 88 | Ru(bpy)3Cl2, white LEDs, DCE, rt, 24h |

| 3 | 2-Benzyl-2-phenylthis compound | N-Phenylmaleimide | 3-Benzyl-1-phenyl-2,5-pyrrolidinedione | 75 | Eosin Y, green LEDs, MeCN, rt, 12h |

| 4 | 2-Benzoyl-2-phenylthis compound | N-Phenylmaleimide | 3-Benzoyl-1-phenyl-2,5-pyrrolidinedione | 82 | Eosin Y, green LEDs, MeCN, rt, 12h |

Table 2: Alkylation of Imines

| Entry | This compound (RBH) | Imine | Product | Yield (%) | Conditions |

| 1 | 2-Phenylthis compound | N-Benzylideneaniline | N-(1,2-Diphenylethyl)aniline | 85 | Sc(OTf)3, Toluene, 80°C, 12h |

| 2 | 2-(Naphthalen-2-yl)this compound | N-Benzylideneaniline | N-(1-(Naphthalen-2-yl)-2-phenylethyl)aniline | 92 | Sc(OTf)3, Toluene, 80°C, 12h |

| 3 | 2-Phenylthis compound | N-(4-Methoxybenzylidene)aniline | N-(1-(4-Methoxyphenyl)-2-phenylethyl)aniline | 88 | Sc(OTf)3, Toluene, 80°C, 12h |

| 4 | 2-Phenylthis compound | N-(4-Nitrobenzylidene)aniline | N-(1-(4-Nitrophenyl)-2-phenylethyl)aniline | 75 | Sc(OTf)3, Toluene, 80°C, 12h |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a this compound reagent and its application in a photocatalytic hydroacylation reaction.

Synthesis of 2-Benzoyl-2-phenylthis compound

Caption: Experimental workflow for the synthesis of 2-benzoyl-2-phenylthis compound.

Materials:

-

Benzil (1.0 eq)

-

2-Aminothiophenol (1.1 eq)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve benzil in a minimal amount of hot ethanol.

-

To the stirred solution, add 2-aminothiophenol dropwise.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated product is collected by filtration and washed with a small amount of cold ethanol.

-

The solid is dried under vacuum to afford the pure 2-benzoyl-2-phenylthis compound.

Photocatalytic Hydroacylation of a Michael Acceptor

Caption: Experimental workflow for the photocatalytic hydroacylation of a Michael acceptor.

Materials:

-

2-Benzoyl-2-phenylthis compound (1.2 eq)

-

Michael acceptor (1.0 eq)

-

Ru(bpy)3Cl2 (2 mol%)

-

1,2-Dichloroethane (DCE)

Procedure:

-

To a dry vial, add 2-benzoyl-2-phenylthis compound, the Michael acceptor, and Ru(bpy)3Cl2.

-

Add dry DCE and seal the vial.

-

Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

-

Place the vial in front of a white LED lamp and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated and purified by silica (B1680970) gel column chromatography to yield the desired hydroacylated product.

Relevance to Drug Development

The benzothiazole core is a privileged scaffold in medicinal chemistry, present in a variety of drugs with diverse therapeutic applications.[1][4] These include anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[5] The ability of benzothiazolines to serve as versatile precursors for the construction of complex molecules containing the benzothiazole moiety makes them highly valuable in the drug discovery process.

The reactions described in this guide, such as the hydroalkylation and hydroacylation of various substrates, provide efficient methods for the synthesis of novel benzothiazole derivatives. These derivatives can be screened for biological activity, leading to the identification of new drug candidates. The photocatalytic methods are particularly attractive as they often proceed under mild conditions, tolerate a wide range of functional groups, and are in line with the principles of green chemistry.

Signaling Pathways Targeted by Benzothiazole Derivatives

Benzothiazole-containing compounds have been shown to modulate the activity of several key signaling pathways implicated in disease.

Caption: Examples of FDA-approved benzothiazole-containing drugs and their targeted signaling pathways.

Conclusion

Benzothiazolines are powerful and versatile reagents in modern organic synthesis, enabling the efficient construction of carbon-carbon bonds through both carbanion and radical transfer pathways. Their utility is particularly evident in the synthesis of complex molecules and heterocyclic systems, including the medicinally important benzothiazole scaffold. The development of photoredox-catalyzed reactions using benzothiazolines has further expanded their applicability, providing mild and sustainable methods for chemical synthesis. For researchers in drug discovery and development, a thorough understanding of this compound chemistry opens up new avenues for the design and synthesis of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzothiazolines as radical transfer reagents: hydroalkylation and hydroacylation of alkenes by radical generation under photoirradiation conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the hydrogen-donating ability of 2-substituted benzothiazolines

An In-Depth Technical Guide to the Hydrogen-Donating Ability of 2-Substituted Benzothiazolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazolines, a class of heterocyclic compounds, have emerged as versatile molecules in medicinal and synthetic chemistry.[1] Their significance largely stems from their capacity to act as potent hydrogen donors, a property fundamental to their antioxidant activity and their application in catalytic transfer hydrogenation reactions.[2][3] The tunability of the substituent at the 2-position allows for the modulation of their hydrogen-donating ability, making them an attractive scaffold for drug design and development.[2][3] This guide provides a comprehensive overview of the synthesis, hydrogen-donating properties, and experimental evaluation of 2-substituted benzothiazolines.

Mechanism of Hydrogen Donation

The primary mechanism behind the antioxidant action of benzothiazolines is their ability to donate a hydrogen atom from the C2 position to a free radical, thereby neutralizing it. This process converts the benzothiazoline into a more stable benzothiazole. The ease of this donation is influenced by the nature of the substituent at the 2-position, which can stabilize the resulting benzothiazolium cation.

Caption: General mechanism of hydrogen donation from this compound.

Synthesis of 2-Substituted Benzothiazolines

A common and straightforward method for synthesizing 2-substituted benzothiazolines involves the condensation reaction between 2-aminothiophenol (B119425) and a substituted aldehyde.[2][3] This reaction is often carried out under mild conditions and can be performed in situ for certain applications.[3]

Caption: Workflow for the synthesis of 2-substituted benzothiazolines.

A more specific protocol involves reacting equimolar quantities of 2-aminothiophenol and a substituted benzoic acid in the presence of polyphosphoric acid, followed by refluxing.[4]

Quantitative Data on Hydrogen-Donating Ability

The hydrogen-donating ability of benzothiazolines is typically quantified through their antioxidant activity, measured by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylthis compound-6-sulfonic acid)) radical scavenging assays.[5] The results are often expressed as IC50 values, which is the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.[5]

Table 1: DPPH Radical Scavenging Activity of 2-Substituted Benzothiazole Derivatives

| Compound ID | 2-Substituent | IC50 (µg/mL) | Standard (Ascorbic Acid) IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| 7a | Unsubstituted | 151.94 | 28.02 | [6] |

| 7b | -OH | 106.59 | 28.02 | [6] |

| 7c | -Br | 217.38 | 28.02 | [6] |

| 7d | -Cl | 292.75 | 28.02 | [6] |

| 7e | -NO2 | 197.06 | 28.02 |[6] |

Note: The data indicates that an electron-donating group (-OH) enhances activity, while electron-withdrawing groups tend to decrease it compared to the hydroxyl-substituted compound.[6]

Table 2: ABTS Radical Scavenging Activity of 2-Substituted Benzothiazole Derivatives

| Compound ID | Concentration (µg/mL) | % Inhibition | Standard (Ascorbic Acid) % Inhibition | Reference |

|---|---|---|---|---|

| BTA-1 | 60 | Better than standard at 40 µg/mL | - | |

| BTA-4 | 60 | Better than standard at 40 µg/mL | - | |

| BTA-5 | 60 | Better than standard at 40 µg/mL | - | |

| BTA-8 | 60 | Better than standard at 40 µg/mL | - | |

| BTA-11 | 60 | Better than standard at 40 µg/mL | - |

| BTA-12 | 60 | Better than standard at 40 µg/mL | - | |

Note: The antioxidant activity in the ABTS assay was generally found to be better than in the DPPH assay for the tested compounds.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings.[5] Below are protocols for the widely used DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH free radical by an antioxidant.[5] The reduction leads to a color change from violet to pale yellow, which is measured spectrophotometrically.[5][7]

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol (B129727) or ethanol.[7][8] This solution should be kept in the dark.[8]

-

Sample Preparation: Prepare various concentrations of the test this compound derivatives and a standard antioxidant (e.g., Ascorbic Acid) in the same solvent.[8]

-

Reaction: In a 96-well microplate or cuvette, mix a volume of the test compound solution with a fixed volume of the DPPH solution.[8][9] For example, 100 µL of the sample solution with 100 µL of DPPH solution.[10]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time, typically 15-30 minutes.[7][10]

-

Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer or microplate reader.[7][8]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100[5] Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance with the sample.[5] The IC50 value is then determined by plotting the inhibition percentage against the compound concentration.[5]

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylthis compound-6-sulfonic acid)) Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is reduced by an antioxidant, causing decolorization.[5]

Protocol:

-

Reagent Preparation: Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[8] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[5]

-

Working Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.[5][8]

-

Sample Preparation: Prepare various concentrations of the test this compound derivatives and a standard (e.g., Trolox).[5]

-

Reaction: Add a small volume of the test compound (e.g., 20 µL) to a fixed volume of the diluted ABTS•+ solution (e.g., 180 µL).[8]

-

Incubation: Incubate the mixture at room temperature for about 6 minutes.[8]

-

Measurement: Measure the decrease in absorbance at 734 nm.[5]

-

Calculation: Calculate the percentage of scavenging activity similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

Caption: Experimental workflow for the ABTS radical scavenging assay.

Conclusion

2-Substituted benzothiazolines are a promising class of compounds whose hydrogen-donating ability makes them valuable as antioxidants and reagents in organic synthesis. The ease of their synthesis and the ability to tune their reactivity through substitution at the 2-position provide a robust platform for further exploration. The standardized protocols for DPPH and ABTS assays offer reliable methods for quantifying their hydrogen-donating potential, facilitating structure-activity relationship studies that are critical for the design of new therapeutic agents and catalysts.

References

- 1. This compound: versatile hydrogen donor for organocatalytic transfer hydrogenation. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: versatile hydrogen donor for organocatalytic transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,2-Disubstituted Benzothiazolines from Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-disubstituted benzothiazolines, a critical class of heterocyclic compounds, through the condensation of 2-aminothiophenol (B119425) with various ketones. This document details the core reaction, experimental protocols, and quantitative data to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Benzothiazolines and their derivatives are a significant class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry. They exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and antioxidant properties.[1][2] The synthesis of 2,2-disubstituted benzothiazolines is a fundamental transformation that provides access to a diverse array of molecules for further functionalization and screening in drug discovery programs. The most direct and established method for this synthesis involves the condensation reaction between 2-aminothiophenol and a ketone.

The Core Reaction: Condensation of 2-Aminothiophenol and Ketones

The fundamental approach to synthesizing 2,2-disubstituted benzothiazolines is the acid-catalyzed or uncatalyzed condensation of 2-aminothiophenol with a ketone. The reaction proceeds through the formation of a hemithioaminal intermediate, which then undergoes intramolecular cyclization to yield the final benzothiazoline product.

A pioneering study in this area was conducted by Elderfield and his colleagues, who demonstrated that heating 2-aminothiophenol with an excess of a ketone at reflux temperature provides a direct route to 2,2-disubstituted benzothiazolines.[1] This method is advantageous due to its simplicity and the use of the ketone as both a reactant and a solvent.

Reaction Mechanism

The generally accepted mechanism for this reaction involves two key steps:

-

Iminium Ion Formation: The amino group of 2-aminothiophenol attacks the carbonyl carbon of the ketone, leading to the formation of a carbinolamine intermediate. Subsequent dehydration results in the formation of a reactive iminium ion.

-

Intramolecular Cyclization: The thiol group of the 2-aminothiophenol derivative then acts as a nucleophile, attacking the iminium carbon in an intramolecular fashion. This ring-closing step forms the five-membered thiazoline (B8809763) ring, yielding the 2,2-disubstituted this compound.

Below is a diagram illustrating the general reaction mechanism.

Data Presentation: Synthesis of 2,2-Disubstituted Benzothiazolines

The following table summarizes the quantitative data for the synthesis of various 2,2-disubstituted benzothiazolines from the corresponding ketones and 2-aminothiophenol, based on the foundational work of Elderfield et al. and subsequent studies.[1] The reactions are typically performed under reflux conditions using an excess of the ketone as the solvent.

| Ketone | Product | Reaction Time (h) | Yield (%) |

| Acetone | 2,2-Dimethylthis compound | 2 | 95 |

| Methyl ethyl ketone | 2-Methyl-2-ethylthis compound | 4 | 85 |

| Diethyl ketone | 2,2-Diethylthis compound | 6 | 75 |

| Cyclopentanone | 2,2-Tetramethylenethis compound | 3 | 90 |

| Cyclohexanone | 2,2-Pentamethylenethis compound | 3 | 92 |

| Acetophenone | 2-Methyl-2-phenylthis compound | 24 | 39 |

Experimental Protocols

This section provides a detailed, generalized experimental protocol for the synthesis of 2,2-disubstituted benzothiazolines based on the classical Elderfield method.[1]

Protocol 1: General Procedure for the Catalyst-Free Synthesis of 2,2-Disubstituted Benzothiazolines

Materials:

-

2-Aminothiophenol

-

Ketone (e.g., acetone, cyclohexanone, etc.)

-

Ethanol (for recrystallization, if necessary)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 1.0 equivalent of 2-aminothiophenol.

-

Addition of Ketone: Add a 10-20 fold molar excess of the desired ketone to the flask. The ketone will serve as both the reactant and the solvent.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. The reflux temperature will depend on the boiling point of the ketone being used.

-

Reaction Monitoring: Maintain the reaction at reflux for the time specified in the data table (typically ranging from 2 to 24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ketone under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, which is often an oil, can be purified by vacuum distillation or by recrystallization from a suitable solvent such as ethanol.[1] For solid products, induce crystallization by cooling and scratching the flask.

-

Isolation: Collect the purified product by filtration and dry it under vacuum.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis, purification, and characterization of 2,2-disubstituted benzothiazolines.

Conclusion

The synthesis of 2,2-disubstituted benzothiazolines via the condensation of 2-aminothiophenol and ketones remains a robust and straightforward method for accessing this important class of heterocyclic compounds. This guide provides the essential data and protocols to enable researchers to effectively synthesize these molecules for applications in drug discovery and development. The simplicity of the procedure and the broad availability of starting materials make this a valuable reaction for both academic and industrial laboratories. Further research may focus on the development of more sustainable and efficient catalytic systems to reduce reaction times and improve yields for less reactive ketone substrates.

References

The Role of Benzothiazoline Derivatives in Cardiovascular Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of cardiovascular medicine has been significantly shaped by the development of drugs targeting the intricate mechanisms of cardiac and vascular function. Among the various classes of therapeutic agents, benzothiazoline derivatives, and more broadly the structurally related benzothiazepines and benzothiazines, have emerged as a cornerstone in the management of a range of cardiovascular disorders. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and preclinical evaluation of these compounds, with a focus on their role as calcium channel blockers, antihypertensive agents, and anti-arrhythmic drugs.

Core Scaffold and Mechanism of Action

This compound derivatives are characterized by a bicyclic structure comprising a benzene (B151609) ring fused to a thiazoline (B8809763) ring. However, in the context of cardiovascular drug development, the most prominent and well-studied members belong to the benzothiazepine (B8601423) class, such as diltiazem (B1670644), which features a seven-membered thiazepine ring. These compounds primarily exert their therapeutic effects by modulating the function of L-type voltage-gated calcium channels.[1][2]

By binding to a specific site on the α1 subunit of the L-type calcium channel, benzothiazepines inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells.[1][3][4] This reduction in intracellular calcium leads to a cascade of physiological effects, including vasodilation of arteries and arterioles, a decrease in myocardial contractility (negative inotropy), and a slowing of atrioventricular conduction.[2][5] Their intermediate selectivity for both cardiac and vascular calcium channels allows for a reduction in arterial pressure without the pronounced reflex tachycardia often associated with more vascular-selective calcium channel blockers like dihydropyridines.[2]

Signaling Pathway of Benzothiazepine Calcium Channel Blockers

The following diagram illustrates the signaling pathway affected by benzothiazepine derivatives in a vascular smooth muscle cell.

Caption: Signaling pathway of benzothiazepine action in vascular smooth muscle.

Synthesis of Benzothiazepine Derivatives

The synthesis of 2,5-dihydro-1,5-benzothiazepine derivatives, which form the core of many cardiovascular drugs, typically involves the condensation of an o-aminothiophenol with a β-keto ester or an α,β-unsaturated carbonyl compound.[6][7][8]

General Synthetic Workflow

The following diagram outlines a common workflow for the synthesis and initial screening of novel benzothiazepine derivatives.

Caption: General workflow for synthesis and screening of benzothiazepines.

Quantitative Data on Benzothiazepine Derivatives

The following table summarizes the in vitro activity of several synthesized benzothiazepine derivatives as calcium channel blockers. The IC50 values represent the concentration of the compound required to inhibit the potassium-depolarized rabbit aorta contraction by 50%.

| Compound | Structure | Aromatic Substitution | Ester Group | IC50 (µM) | Reference |

| 1 | 2,5-dihydro-4-methyl-2-(2-nitrophenyl)-1,5-benzothiazepine-3-carboxylic acid methyl ester | 2-Nitro | Methyl | 0.3 | [1] |

| 2 | 2,5-dihydro-4-methyl-2-(3-nitrophenyl)-1,5-benzothiazepine-3-carboxylic acid methyl ester | 3-Nitro | Methyl | 1.2 | [1] |

| 3 | 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid methyl ester | Unsubstituted | Methyl | 10 | [1] |

| 4 | 2,5-dihydro-4-methyl-2-(2-nitrophenyl)-1,5-benzothiazepine-3-carboxylic acid ethyl ester | 2-Nitro | Ethyl | 0.25 | [1] |

The following table presents dissociation constants (KD) for the binding of various calcium channel blockers to L-type calcium channels in vascular smooth muscle membranes.

| Compound | Class | KD (nM) | Reference |

| Nitrendipine | Dihydropyridine (B1217469) | 0.101 - 0.308 | [9] |

| Verapamil | Phenylalkylamine | 85.1 | [10] |

| Amlodipine | Dihydropyridine | 1.09 | [10] |

| Nicardipine | Dihydropyridine | 1.23 | [10] |

Experimental Protocols

Synthesis of 2,5-Dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic Acid Esters[1][6]

Materials:

-

o-Aminothiophenol

-

Substituted 2-(phenylmethylene)-3-oxobutanoic acid esters

-

Glacial acetic acid

Procedure:

-

A solution of o-aminothiophenol (1 equivalent) and the appropriate 2-(phenylmethylene)-3-oxobutanoic acid ester (1 equivalent) in ethanol is prepared.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is refluxed for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate).

-

The structure of the purified compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Evaluation of Calcium Channel Blocking Activity in Rabbit Aorta[11][12]

Materials:

-

Male New Zealand White rabbits

-

Krebs-Henseleit solution (KHS)

-

Potassium chloride (KCl)

-

Test compounds

-

Organ bath system with isometric force transducers

Procedure:

-

The thoracic aorta is carefully dissected from a euthanized rabbit and placed in cold KHS.

-

The aorta is cleaned of adhering connective tissue and cut into rings of 3-5 mm in length.

-

The aortic rings are mounted between two stainless steel hooks in an organ bath containing KHS at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

An optimal resting tension (e.g., 1.5-2.0 g) is applied to the rings, and they are allowed to equilibrate for 60-90 minutes.

-

The viability of the tissue is assessed by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

-

After washing and returning to baseline, a submaximal contraction is induced by adding a lower concentration of KCl (e.g., 55 mM) to depolarize the smooth muscle cells and open voltage-gated calcium channels.

-

Once a stable contraction plateau is reached, the test compound is added cumulatively in increasing concentrations.

-

The relaxant effect of the compound is recorded as a percentage of the pre-contracted tension.

-

Concentration-response curves are plotted, and IC50 values are calculated.

Radioligand Binding Assay for Dihydropyridine and Diltiazem Binding Sites[1][13]

Materials:

-

Cardiac membrane preparations (e.g., from rat ventricles)

-

[3H]nitrendipine (for dihydropyridine site)

-

[3H]diltiazem (for benzothiazepine site)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Cardiac membrane preparations (containing a specific amount of protein) are incubated with a fixed concentration of the radioligand ([3H]nitrendipine or [3H]diltiazem) in the binding buffer.

-

A range of concentrations of the unlabeled test compound is added to compete with the radioligand for binding to the receptor sites.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., nifedipine (B1678770) for the dihydropyridine site or diltiazem for the benzothiazepine site).

-

The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition[6][14]

Materials:

-

Isolated cardiac myocytes or vascular smooth muscle cells

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators and microscope

-

Borosilicate glass capillaries for patch pipettes

-

Internal (pipette) and external (bath) solutions designed to isolate L-type calcium currents (e.g., containing blockers for sodium and potassium channels and using Ba2+ as the charge carrier)

-

Test compounds

Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with the surface of an isolated cell.

-

A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane by applying gentle suction.

-

A brief pulse of suction is applied to rupture the membrane patch, establishing the whole-cell configuration, which allows for control of the membrane potential and recording of the total current across the cell membrane.

-

The cell is held at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.

-

Depolarizing voltage steps (e.g., to 0 mV) are applied to activate the L-type calcium channels and elicit an inward calcium current.

-

After recording a stable baseline current, the external solution containing the test compound is perfused over the cell.

-

The effect of the compound on the amplitude and kinetics of the calcium current is recorded.

-